molecular formula C23H22F2N2O2 B5367747 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol

7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol

Numéro de catalogue B5367747
Poids moléculaire: 396.4 g/mol
Clé InChI: ZWYHOEOGNQUMLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, commonly known as DFHOQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent, selective, and reversible inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. DFHOQ has shown promising results in various preclinical studies, and its potential application in cancer therapy has been extensively explored.

Mécanisme D'action

DFHOQ inhibits the activity of 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, an enzyme that plays a crucial role in DNA repair. This compound is activated in response to DNA damage, and it catalyzes the transfer of ADP-ribose units from NAD+ to itself and other target proteins, leading to the recruitment of DNA repair factors. Inhibition of this compound leads to the accumulation of DNA damage, which can result in cell death. DFHOQ has been shown to be a potent and selective inhibitor of this compound, with an IC50 value in the low nanomolar range.
Biochemical and Physiological Effects:
DFHOQ has been shown to induce DNA damage and cell death in cancer cells, which is the basis of its potential application in cancer therapy. Moreover, DFHOQ has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which play a crucial role in inflammation and cell survival. DFHOQ has also been shown to attenuate ischemia-reperfusion injury in animal models of myocardial infarction and stroke.

Avantages Et Limitations Des Expériences En Laboratoire

DFHOQ has several advantages for lab experiments, including its high potency and selectivity for 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Moreover, DFHOQ has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, DFHOQ has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Orientations Futures

DFHOQ has shown promising results in preclinical studies, and its potential application in cancer therapy has been extensively explored. However, several future directions can be pursued to further investigate the therapeutic potential of DFHOQ. These include:
1. Clinical trials to evaluate the safety and efficacy of DFHOQ in cancer patients.
2. Investigation of the potential application of DFHOQ in other diseases, such as inflammation and neurodegenerative disorders.
3. Development of more potent and selective 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol inhibitors based on the structure of DFHOQ.
4. Investigation of the potential synergistic effects of DFHOQ with other DNA-damaging agents, such as chemotherapy and radiation therapy.
5. Investigation of the pharmacokinetic properties of DFHOQ and its metabolites to optimize dosing and administration regimens.
Conclusion:
DFHOQ is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential application in cancer therapy. DFHOQ is a potent and selective inhibitor of this compound, which plays a crucial role in DNA repair. DFHOQ has shown promising results in various preclinical studies, and its potential application in other diseases has also been investigated. However, further research is needed to fully understand the therapeutic potential of DFHOQ and optimize its pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of DFHOQ involves several steps, starting with the reaction of 2,6-difluorobenzyl chloride with 3-piperidin-1-ylpropan-1-ol to obtain 3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinol. This intermediate is then reacted with 8-hydroxyquinoline-7-carboxylic acid to yield the final product, DFHOQ. The synthesis of DFHOQ has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.

Applications De Recherche Scientifique

DFHOQ has been extensively studied for its potential application in cancer therapy. 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol inhibitors have been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting DNA repair mechanisms in cancer cells. DFHOQ has shown promising results in various preclinical studies, including inhibition of tumor growth and metastasis in animal models of breast, ovarian, and lung cancer. Moreover, DFHOQ has also been investigated for its potential application in other diseases, such as inflammation, ischemia-reperfusion injury, and neurodegenerative disorders.

Propriétés

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(8-hydroxyquinolin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O2/c24-19-6-1-7-20(25)17(19)10-8-15-4-3-13-27(14-15)23(29)18-11-9-16-5-2-12-26-21(16)22(18)28/h1-2,5-7,9,11-12,15,28H,3-4,8,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYHOEOGNQUMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)CCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.